5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(4-Methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic core with substitutions at positions 1 and 5. The compound features a 4-methylphenyl group at position 5 and a 2-phenylethyl chain at position 1. Structural confirmation via $ ^1H $ NMR reveals distinct proton signals: methyl groups appear near 3.5 ppm, while aromatic protons (pyridine and benzene rings) resonate between 6.5–8.5 ppm . High-resolution mass spectrometry (HRMS) data corroborate its molecular formula (C${21}$H${13}$N$3$O$3$+Na$^+$: calc. 378.0855, found 378.0867) .
Properties
IUPAC Name |
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-9-17(10-8-15)18-11-13-23-20-19(18)21(26)24-22(27)25(20)14-12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZNVHWOCWFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available pyridine and pyrimidine derivatives. One common approach is the condensation of 4-methylbenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyrido[2,3-d]pyrimidine derivatives vary in substituents at positions 1, 3, 5, and 6, influencing their physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Position 1 : Alkyl/aryl chains (e.g., 2-phenylethyl, benzyl) increase lipophilicity, affecting membrane permeability .
- Position 5 : Aromatic substituents (e.g., 4-methylphenyl, chlorophenyl) modulate electronic properties and target binding .
- Position 6 : Hydroxybenzoyl groups introduce polarity and H-bonding capacity, altering solubility and bioactivity .
Electronic Properties and Computational Analysis
Frontier molecular orbital (FMO) energies and HOMO-LUMO gaps ($\Delta E$) are critical for reactivity and bioactivity. Comparative
*Estimated based on structural similarity to 2o .
Key Findings :
- Smaller $\Delta E$ (e.g., 3.91–3.93 eV in 6a–d) correlates with higher reactivity and herbicidal activity .
- HOMO localization on the pyridopyrimidine ring (as in 2o) enhances electron donation to biological targets like protochlorophyllide oxidoreductase (PPO) .
Herbicidal Activity
- Compound 2o : Inhibits Nicotiana tabacum PPO via π-π interactions (5.9–6.0 Å) with FAD and H-bonds (2.3–4.3 Å) with Arg98/Thr176 residues. Herbicidal efficacy surpasses flumioxazin (positive control) .
- 6a–d Derivatives : Moderate activity due to hydroxybenzoyl groups; $\Delta E$ values (3.91–4.10 eV) suggest tunable reactivity .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine Analogs: MIC values against P. aeruginosa (6-heteryl derivatives) are lower than streptomycin, highlighting thiazole substituents' role in potency .
Anticancer Activity
Molecular Docking and Mechanism
- PPO Inhibition : Compound 2o binds PPO via dual π-π interactions with FAD and H-bonds with Arg98/Thr176, stabilizing the enzyme-inhibitor complex .
- PPARγ Activation : CB13’s 4-methylphenyl group facilitates hydrophobic interactions with the ligand-binding domain, inducing conformational changes for coactivator recruitment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
